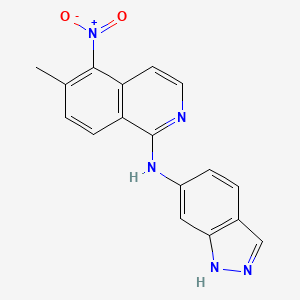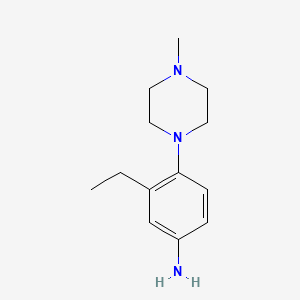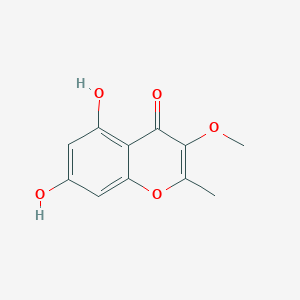
4-Amino-3-prop-2-enylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-prop-2-enylphenol is an organic compound that belongs to the class of phenols It features an amino group (-NH2) and a prop-2-enyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-prop-2-enylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-nitrophenol, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. The prop-2-enyl group can be introduced through a Friedel-Crafts alkylation reaction using prop-2-enyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-Amino-3-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and phenol groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives, nitro derivatives, etc.
科学研究应用
4-Amino-3-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of 4-Amino-3-prop-2-enylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in nucleophilic attacks, modifying biological molecules and affecting cellular pathways. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
4-Aminophenol: Similar structure but lacks the prop-2-enyl group.
3-Aminophenol: Amino group in a different position on the phenol ring.
4-Methoxy-3-prop-2-enylphenol: Methoxy group instead of an amino group.
Uniqueness
4-Amino-3-prop-2-enylphenol is unique due to the presence of both an amino group and a prop-2-enyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
4-amino-3-prop-2-enylphenol |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-6-8(11)4-5-9(7)10/h2,4-6,11H,1,3,10H2 |
InChI 键 |
CIKUOYYGYYHAKV-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C=CC(=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
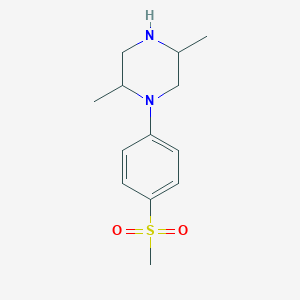
![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)
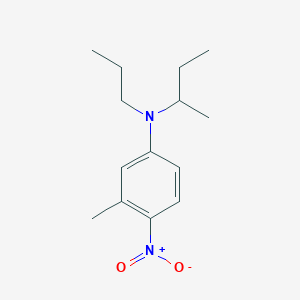

![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)
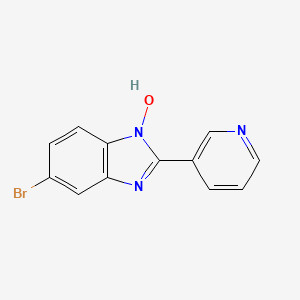
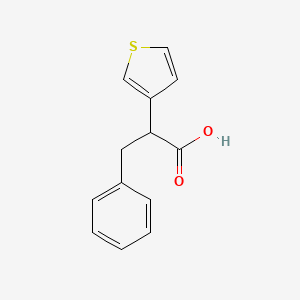

![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)

